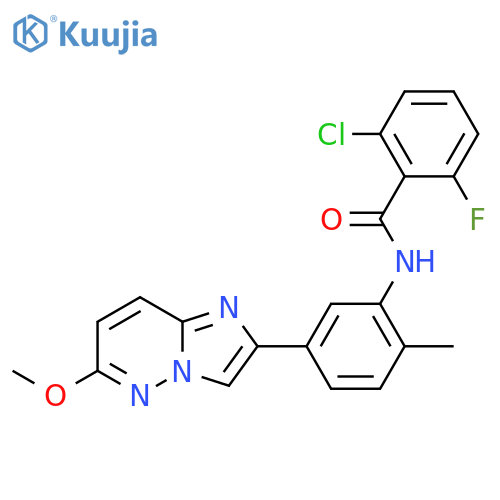

Cas no 946268-03-7 (2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide)

946268-03-7 structure

商品名:2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

- VU0628959-1

- AKOS024489144

- 2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide

- F5014-0232

- 946268-03-7

- 2-chloro-6-fluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide

- 2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide

-

- インチ: 1S/C21H16ClFN4O2/c1-12-6-7-13(17-11-27-18(24-17)8-9-19(26-27)29-2)10-16(12)25-21(28)20-14(22)4-3-5-15(20)23/h3-11H,1-2H3,(H,25,28)

- InChIKey: KPRUWDGUJOLQJF-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=C(C=1C(NC1C=C(C=CC=1C)C1=CN2C(C=CC(=N2)OC)=N1)=O)F

計算された属性

- せいみつぶんしりょう: 410.0945816g/mol

- どういたいしつりょう: 410.0945816g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 585

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 68.5Ų

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5014-0232-1mg |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0232-5μmol |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0232-50mg |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0232-20mg |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0232-10mg |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0232-15mg |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0232-75mg |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0232-10μmol |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0232-5mg |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0232-30mg |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |

946268-03-7 | 30mg |

$119.0 | 2023-09-10 |

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

946268-03-7 (2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide) 関連製品

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 506-17-2(cis-Vaccenic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量